molecular formula C18H39NO2 B081711 2-Aminooctadecane-1,3-diol CAS No. 13552-09-5

2-Aminooctadecane-1,3-diol

Cat. No.: B081711
CAS No.: 13552-09-5
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Aminooctadecane-1,3-diol, also known as D-Erythro-dihydrosphingosin, is the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the release of arachidonic acid, a key mediator in the inflammatory response .

Mode of Action

This compound interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition results in a decrease in the release of arachidonic acid .

Biochemical Pathways

The inhibition of cPLA2α by this compound affects the arachidonic acid pathway. Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to produce various eicosanoids, which are potent mediators of inflammation. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators .

Pharmacokinetics

As a lipophilic compound with a molecular weight of 301508 , it is likely to have good absorption and distribution within the body

Result of Action

The inhibition of cPLA2α by this compound leads to a decrease in the release of arachidonic acid . This results in a reduction in the production of eicosanoids, thereby potentially reducing inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as ionomycin and C2-ceramide, can affect the release of arachidonic acid Additionally, factors such as pH, temperature, and the presence of other proteins or lipids can potentially influence the activity and stability of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminooctadecane-1,3-diol typically involves the reduction of sphingosine or the hydrogenation of sphingolipids. One common method is the reduction of 3-ketodihydrosphingosine, which is formed by the condensation of serine with palmitoyl-CoA . This reduction is usually carried out using a NADPH-dependent reductase .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as animal tissues or microbial fermentation processes. The compound can also be synthesized through chemical methods involving the reduction of sphingosine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Aminooctadecane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminooctadecane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex sphingolipids.

    Biology: Plays a role in cell signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the production of cosmetics and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Sphingosine: 2-amino-4-trans-octadecene-1,3-diol.

    Phytosphingosine: 2-aminooctadecane-1,3,4-triol.

    Dihydrosphingosine: 2-aminooctadecane-1,3-diol

Uniqueness

This compound is unique due to its specific structure and role in sphingolipid metabolism. Unlike sphingosine, it lacks a double bond, making it more saturated and less reactive. Compared to phytosphingosine, it has one less hydroxy group, which affects its solubility and biological activity .

Properties

IUPAC Name

2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860166
Record name 2-Aminooctadecane-1,3-diol
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Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-09-5, 3102-56-5
Record name 2-Amino-1,3-octadecanediol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminooctadecane-1,3-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminooctadecane-1,3-diol
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Record name 2-aminooctadecane-1,3-diol
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Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic approaches are available for producing D-erythro-sphinganine in the laboratory?

A1: One successful approach utilizes a commercially available starting material, N-tert-butyloxycarbonyl-L-serine methyl ester. [] This method leverages the stereoselective reaction of a protected L-serine derivative with dimethylsulfoxonium methylide to create an α-amino epoxide with an anti-configuration. This specific configuration is crucial as it aligns with the (2S,3R) stereochemistry present in the 2-amino-1,3-diol polar head group of D-erythro-sphinganine. This synthetic route boasts a commendable 68% overall yield based on the initial L-serine material. [] Another study details "short asymmetric syntheses" of both D-erythro-sphinganine and its C(2)-epimer. [] While the abstract doesn't elaborate on the specifics of the synthetic route, it suggests a focus on efficiency and stereochemical control.

Q2: What are the advantages of the synthetic approach described in the first paper compared to other potential methods?

A2: The described approach using N-tert-butyloxycarbonyl-L-serine methyl ester stands out due to its high stereoselectivity, a crucial factor in synthesizing molecules with specific biological activities. [] Achieving the correct (2S,3R) configuration for D-erythro-sphinganine is essential, as the molecule's biological function is intimately tied to its stereochemistry. Additionally, the reported 68% overall yield is quite promising, indicating a relatively efficient and potentially scalable synthetic route. [] Future research can focus on further optimizing this method for industrial applications or exploring alternative routes for comparison.

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